![molecular formula C43H60NO3PPdS B2661505 叔丁基-[2-[2,4,6-三(异丙基)苯基]苯基]膦;甲磺酸;N-甲基-2-苯基苯胺;钯 CAS No. 1599466-89-3](/img/no-structure.png)

叔丁基-[2-[2,4,6-三(异丙基)苯基]苯基]膦;甲磺酸;N-甲基-2-苯基苯胺;钯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

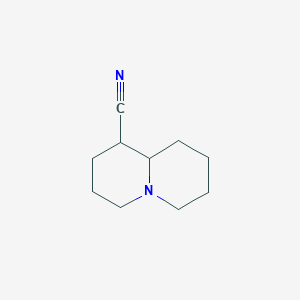

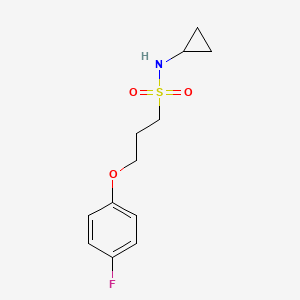

The compound is a complex molecule with the molecular formula C44H62Cl2NO3PPdS . It is known as t-BuXphos Pd G4 . It contains several components including ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane, methanesulfonic acid, N-methyl-2-phenylaniline, and palladium .

Synthesis Analysis

The compound is used as a catalyst for various chemical reactions . It has been used in the preparation of [tBuXPhosAu (MeCN)]BAr4F, a gold catalyst for the intermolecular [2+2] cycloaddition of terminal arylalkynes with substituted alkenes to form functionalized cyclobutenes with high regioselectivity .Molecular Structure Analysis

The molecular weight of the compound is 893.333 Da . The monoisotopic mass is 891.260010 Da . More detailed structural analysis would require specific techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The compound is known to catalyze various chemical reactions. It is used as a catalyst for C-N cross-coupling reactions, at or below room temperature . It is also used in palladium-catalyzed Tsuji-Trost substitution and cross-coupling of benzylic fluorides; palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides; palladium-catalyzed rapid methoxylation and deuteriomethoxylation of bromo-chalcones .Physical And Chemical Properties Analysis

The compound is a solid . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties that can be found in the ChemSpider database .科学研究应用

催化和合成

钯配合物,尤其是与特定的膦和酸结合时,在催化过程中表现出显著的效率。例如,[1,2-亚苯基双(亚甲基)]双[二(叔丁基)膦]的钯配合物在甲磺酸存在下催化乙酸乙烯酯的甲氧羰基化,显示出对酯产物的高选择性。此类工艺对于生产乳酸酯的前体至关重要,突出了这些化学品在合成有价值的工业化合物中的作用 (Rucklidge, Morris, Slawin, & Cole-Hamilton, 2006)。

聚合过程

钯催化也扩展到聚合过程中。例如,钯配合物已被用作 N-杂环氯化物和 N-杂环硼酸的水性 Suzuki 偶联反应的催化剂。这些反应对于在非常低的催化剂负载量下以接近定量的形式形成偶联产物至关重要,这证明了钯在促进复杂分子之间的成键方面的效率 (Fleckenstein & Plenio, 2007)。

交叉偶联反应

此外,钯催化剂在交叉偶联反应中的应用因其有效偶联炔基羧酸和芳基卤化物的能力而备受瞩目。该过程采用三叔丁基膦等配体,证明了这些化学品在合成具有高反应性和官能团耐受性的化合物中的效用。此类反应对于创建具有特定性质的复杂分子至关重要,在材料科学和制药领域很有用 (Moon, Jang, & Lee, 2009)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium involves a series of reactions starting with the synthesis of the phosphine ligand, followed by the preparation of the palladium catalyst, and finally the coupling reaction between the ligand and the aryl halide substrate.", "Starting Materials": [ "2,4,6-tri(propan-2-yl)aniline", "tert-butyl chloride", "sodium hydride", "2-bromo-1,3-dimethylbenzene", "methanesulfonic acid", "N-methyl-2-phenylaniline", "palladium acetate", "triethylamine", "toluene" ], "Reaction": [ "Step 1: Synthesis of the phosphine ligand by reacting 2,4,6-tri(propan-2-yl)aniline with tert-butyl chloride and sodium hydride in toluene to form Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane.", "Step 2: Preparation of the palladium catalyst by reacting palladium acetate with triethylamine in methanol to form Pd(NEt3)2.", "Step 3: Coupling reaction between the phosphine ligand and the aryl halide substrate by reacting Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane with 2-bromo-1,3-dimethylbenzene in the presence of Pd(NEt3)2 and methanesulfonic acid in toluene to form Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium." ] } | |

CAS 编号 |

1599466-89-3 |

产品名称 |

Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

分子式 |

C43H60NO3PPdS |

分子量 |

808.41 |

IUPAC 名称 |

ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C29H45P.C13H12N.CH4O3S.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-21H,1-12H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI 键 |

RRKVJLHMPBIFTE-UHFFFAOYSA-M |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B2661422.png)

![1-(3-chlorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2661427.png)

![N-(2-furylmethyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2661432.png)

![(Z)-2,6-difluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661437.png)

![N-[(2-Propan-2-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2661438.png)

![Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2661439.png)

![ethyl 2-(3-chlorobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2661444.png)